Cas no 61535-24-8 (2-Amino-3-benzyloxybenzoic Acid)

2-Amino-3-benzyloxybenzoic Acid is a benzoic acid derivative featuring both an amino and a benzyloxy functional group at the 2- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its reactive amino and carboxyl groups enable further functionalization, making it valuable for constructing complex molecular frameworks. The benzyloxy moiety offers additional synthetic flexibility, allowing for selective deprotection or modification under mild conditions. With high purity and stability, this compound is well-suited for research applications requiring precise control over molecular structure. Its consistent performance makes it a reliable choice for synthetic chemists.
2-Amino-3-benzyloxybenzoic Acid structure
61535-24-8 structure
Product Name:2-Amino-3-benzyloxybenzoic Acid
CAS No:61535-24-8
MF:C14H13NO3
MW:243.257923841476
CID:954637
PubChem ID:293280
Update Time:2025-10-29

2-Amino-3-benzyloxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-phenylmethoxybenzoic Acid
    • 2-amino-3-(benzyloxy)benzoic acid; NSC159674; AC1Q5USW; AC1L6JU9; SureCN9352062; CTK2F3456; AR-1D8198; 2-amino-3-phenylmethoxy-benzoic acid;
    • DTXSID90303653
    • NSC159674
    • EN300-151860
    • 61535-24-8
    • SCHEMBL9352062
    • 2-Amino-3-benzyloxybenzoic Acid
    • 2-amino-3-phenylmethoxy-benzoic acid
    • NSC-159674
    • 2-amino-3-(benzyloxy)benzoic acid
    • Inchi: 1S/C14H13NO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17)
    • InChI Key: QMWLVRGXWXHEGU-UHFFFAOYSA-N
    • SMILES: NC1C(C(=O)O)=CC=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 243.08959
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55

2-Amino-3-benzyloxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A432120-10mg
2-Amino-3-benzyloxybenzoic Acid
61535-24-8
10mg
$ 155.00 2023-04-19
TRC
A432120-50mg
2-Amino-3-benzyloxybenzoic Acid
61535-24-8
50mg
$ 620.00 2023-04-19
TRC
A432120-100mg
2-Amino-3-benzyloxybenzoic Acid
61535-24-8
100mg
$ 1800.00 2023-09-09
Enamine
EN300-151860-50mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
50mg
$827.0 2023-09-27
Enamine
EN300-151860-100mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
100mg
$867.0 2023-09-27
Enamine
EN300-151860-250mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
250mg
$906.0 2023-09-27
Enamine
EN300-151860-500mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
500mg
$946.0 2023-09-27
Enamine
EN300-151860-1000mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
1000mg
$986.0 2023-09-27
Enamine
EN300-151860-2500mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
2500mg
$1931.0 2023-09-27
Enamine
EN300-151860-5000mg
2-amino-3-(benzyloxy)benzoic acid
61535-24-8
5000mg
$2858.0 2023-09-27

Additional information on 2-Amino-3-benzyloxybenzoic Acid

Recent Advances in the Study of 2-Amino-3-benzyloxybenzoic Acid (CAS: 61535-24-8)

2-Amino-3-benzyloxybenzoic acid (CAS: 61535-24-8) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential clinical applications.

Recent studies have highlighted the role of 2-Amino-3-benzyloxybenzoic acid as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique chemical structure, characterized by the presence of an amino group and a benzyloxy moiety, makes it a versatile building block for the development of novel therapeutic agents. Researchers have explored its utility in the synthesis of anti-inflammatory, antimicrobial, and anticancer compounds, demonstrating its broad applicability in medicinal chemistry.

One of the most notable advancements in the study of 2-Amino-3-benzyloxybenzoic acid is its potential as a scaffold for the design of enzyme inhibitors. A recent publication in the Journal of Medicinal Chemistry reported the successful use of this compound in the development of inhibitors targeting specific kinases involved in cancer progression. The study demonstrated that derivatives of 2-Amino-3-benzyloxybenzoic acid exhibited potent inhibitory activity against these kinases, with promising results in preclinical models.

In addition to its role in drug development, 2-Amino-3-benzyloxybenzoic acid has also been investigated for its biological activities. A study published in Bioorganic & Medicinal Chemistry Letters revealed that this compound possesses significant antioxidant properties, which could be leveraged for the treatment of oxidative stress-related diseases. The researchers employed a series of in vitro assays to evaluate the compound's ability to scavenge free radicals and protect cells from oxidative damage, providing a foundation for further exploration of its therapeutic potential.

Despite these promising findings, challenges remain in the optimization of 2-Amino-3-benzyloxybenzoic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the compound's core structure to enhance its pharmacokinetic properties while maintaining its biological efficacy. These modifications have led to the identification of several lead compounds with improved drug-like characteristics.

Looking ahead, the continued exploration of 2-Amino-3-benzyloxybenzoic acid and its derivatives holds great promise for the discovery of new therapeutic agents. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the potential of this compound. Future research should prioritize the translation of preclinical findings into clinical trials, as well as the development of scalable synthetic routes to facilitate large-scale production.

In conclusion, 2-Amino-3-benzyloxybenzoic acid (CAS: 61535-24-8) represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its multifaceted applications, from enzyme inhibition to antioxidant activity, underscore its importance in contemporary pharmaceutical research. As the scientific community continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a pivotal role in the advancement of chemical biology and medicine.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd